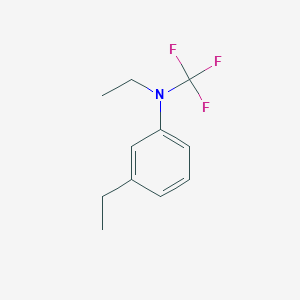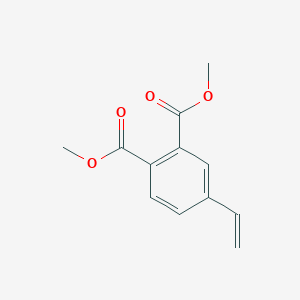
Dimethyl 4-ethenylbenzene-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 4-ethenylbenzene-1,2-dicarboxylate is an organic compound with the molecular formula C12H12O4 It is an ester derivative of phthalic acid, where the carboxyl groups are esterified with methanol, and one of the benzene hydrogens is substituted with an ethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl 4-ethenylbenzene-1,2-dicarboxylate can be synthesized through a multi-step process involving the esterification of phthalic anhydride followed by a Heck reaction. The general synthetic route is as follows:
Esterification: Phthalic anhydride is reacted with methanol in the presence of an acid catalyst (such as sulfuric acid) to form dimethyl phthalate.
Heck Reaction: Dimethyl phthalate is then subjected to a Heck reaction with ethylene in the presence of a palladium catalyst and a base (such as triethylamine) to introduce the ethenyl group at the 4-position of the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and recycling of reagents are common practices to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 4-ethenylbenzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ethenyl group can be reduced to form an ethyl derivative.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for ester hydrolysis.
Major Products
Oxidation: 4-carboxybenzene-1,2-dicarboxylic acid.
Reduction: Dimethyl 4-ethylbenzene-1,2-dicarboxylate.
Substitution: Corresponding carboxylate salts or alcohols.
Aplicaciones Científicas De Investigación
Dimethyl 4-ethenylbenzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug delivery systems due to its ester functionality.
Industry: Utilized in the production of polymers and resins with specific properties.
Mecanismo De Acción
The mechanism of action of dimethyl 4-ethenylbenzene-1,2-dicarboxylate depends on the specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biochemical assays, it may interact with specific enzymes or receptors, modulating their activity. The ester groups can be hydrolyzed under physiological conditions, releasing the active components.
Comparación Con Compuestos Similares
Dimethyl 4-ethenylbenzene-1,2-dicarboxylate can be compared with other ester derivatives of phthalic acid, such as:
Dimethyl phthalate: Lacks the ethenyl group, making it less reactive in certain transformations.
Dimethyl 4-methylbenzene-1,2-dicarboxylate: Contains a methyl group instead of an ethenyl group, leading to different reactivity and applications.
Dimethyl 4-nitrobenzene-1,2-dicarboxylate: Contains a nitro group, which significantly alters its chemical properties and applications.
The presence of the ethenyl group in this compound makes it unique, providing additional reactivity and potential for diverse applications.
Propiedades
Número CAS |
91963-85-8 |
|---|---|
Fórmula molecular |
C12H12O4 |
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
dimethyl 4-ethenylbenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C12H12O4/c1-4-8-5-6-9(11(13)15-2)10(7-8)12(14)16-3/h4-7H,1H2,2-3H3 |
Clave InChI |
XPAXYIXDVIAIGX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=C(C=C1)C=C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


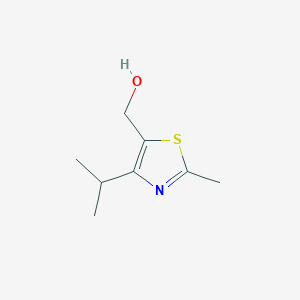
![2-Amino-1-(2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13965946.png)
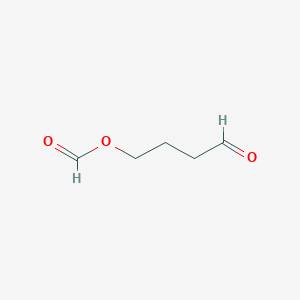
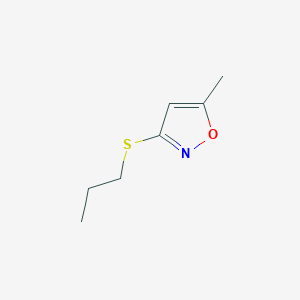
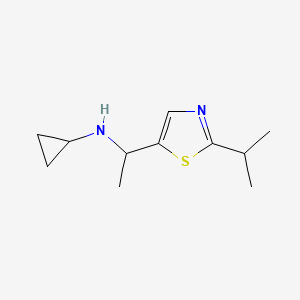
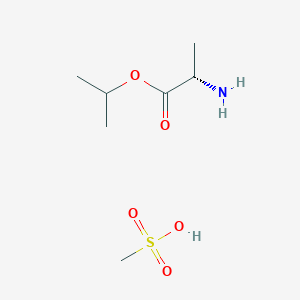
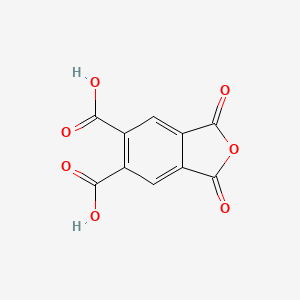
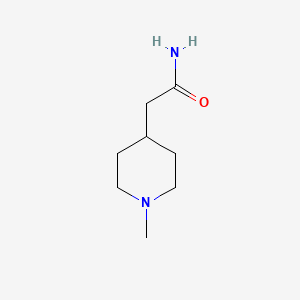

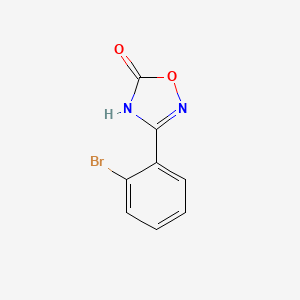

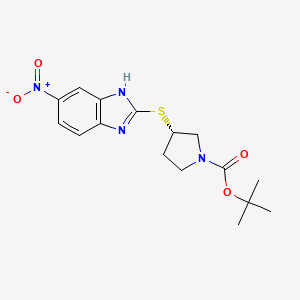
![2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13966007.png)
